molecular formula C20H25NO3 B1211080 O-Methylarmepavine CAS No. 5701-00-8

O-Methylarmepavine

Cat. No. B1211080
CAS RN: 5701-00-8
M. Wt: 327.4 g/mol
InChI Key: LZJWNVLTWYMMDJ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylarmepavine is a member of isoquinolines.
O-Methylarmepavine is a natural product found in Xylopia parviflora, Aconitum leucostomum, and Dehaasia hainanensis with data available.

Scientific Research Applications

  • Insect Growth Regulation O-Methylarmepavine, isolated from Annona squamosa leaves, demonstrates insect growth-regulating properties. It inhibits the growth and development of fifth instar larvae of the red gram beetle Callosobruchus chinensis, leading to the production of larval-pupal intermediates, pupal-adult intermediates, and adults with ovarian abnormalities (Konkala, 2012).

  • Cytotoxic and Antibacterial Activities O-Methylarmepavine, among other compounds isolated from Aconitum barbatum var. puberulum, displayed mild cytotoxicity against Hela cell lines and strong antibacterial activity against the Gram-positive bacterium S. aureus (Ablajan et al., 2021).

  • Antiviral Effects O-Methylarmepavine, isolated from Papaver pseudocanescens M. Pop., exhibits selective antiviral effects against the replication of poliovirus 1 and human rhinovirus 14, both belonging to the Enterovirus genus of the Picornaviridae family (Istatkova et al., 2012).

  • Anti-Ulcer Properties In a study on Annona squamosa twigs, O-Methylarmepavine demonstrated significant anti-ulcer effects, showing potential as a natural remedy for gastric ulcers. It exhibited anti-secretory activity in vivo, confirmed by in vitro inhibition of H(+) K(+)-ATPase activity with a corresponding decrease in plasma gastrin level (Yadav et al., 2011).

properties

CAS RN

5701-00-8

Product Name

O-Methylarmepavine

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m1/s1

InChI Key

LZJWNVLTWYMMDJ-GOSISDBHSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC

Other CAS RN

5701-00-8

synonyms

O-methylarmepavine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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